N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-4-fluoro-2-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-4-fluoro-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H21FN4O2S and its molecular weight is 388.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound, also known as N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-4-fluoro-2-methylbenzenesulfonamide, is a potent and selective inhibitor of the bromodomain and extraterminal (BET) protein family . The BET family of proteins plays a crucial role in gene regulation through the recognition of acetylated lysine residues on histone tails, thereby influencing chromatin structure and gene expression .
Mode of Action
As a BET inhibitor, this compound binds to the bromodomains of BET proteins, preventing them from recognizing acetylated lysine residues on histones . This disrupts the normal function of BET proteins, leading to changes in gene expression .
Biochemical Pathways
Given its role as a bet inhibitor, it likely impacts pathways related to gene expression and chromatin remodeling . Changes in these pathways can have downstream effects on various cellular processes, including cell growth and differentiation .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability and overall effectiveness .
Result of Action
The molecular and cellular effects of this compound’s action would largely depend on the specific genes affected by the inhibition of BET proteins . For instance, if genes involved in cell proliferation are downregulated as a result of BET inhibition, this could potentially lead to reduced cell growth .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain conditions might enhance or inhibit the compound’s ability to bind to BET proteins, thereby affecting its overall effectiveness .
Biological Activity
N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-4-fluoro-2-methylbenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole ring fused with a pyridine ring and is substituted with a fluorobenzene sulfonamide group . Its molecular structure is represented as follows:
This structure contributes to its diverse biological activities, making it a promising candidate for drug development.
1. Anticancer Activity
Research indicates that compounds containing the pyrazole moiety exhibit significant anticancer properties. This compound has been shown to inhibit the proliferation of various cancer cell lines, including:
- Breast cancer (MDA-MB-231)
- Lung cancer
- Colorectal cancer
In vitro studies have demonstrated that this compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression .
2. Antibacterial Activity
The compound has also exhibited antibacterial properties against several Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymatic functions. Notably, it has shown effectiveness against:
- Staphylococcus aureus
- Escherichia coli
In vitro tests revealed minimum inhibitory concentrations (MICs) ranging from 50 µM to 100 µM against these pathogens .
3. Anti-inflammatory Effects
This compound has been evaluated for its anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and reduces inflammation in animal models of arthritis and colitis .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: The sulfonamide group is known to inhibit carbonic anhydrase, which plays a crucial role in various physiological processes.
- Modulation of Signaling Pathways: The compound interferes with signaling pathways involved in cell proliferation and survival, particularly those mediated by growth factors .
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound:
Properties
IUPAC Name |
N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-4-fluoro-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O2S/c1-13-12-16(20)7-8-18(13)27(25,26)22-11-9-17-14(2)23-24(15(17)3)19-6-4-5-10-21-19/h4-8,10,12,22H,9,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BISVVOLFISYNAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCCC2=C(N(N=C2C)C3=CC=CC=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.